molecular formula C13H8N8 B11047589 5-amino-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)pyrazole-4-carbonitrile

5-amino-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)pyrazole-4-carbonitrile

Cat. No.: B11047589
M. Wt: 276.26 g/mol
InChI Key: NIBMJUNTAXKYQP-UHFFFAOYSA-N
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Description

5-AMINO-1-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound that features a unique structure combining multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)-1H-PYRAZOL-4-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5H-[1,2,4]triazino[5,6-b]indole derivatives with appropriate pyrazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide or dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are still under development, with research focusing on optimizing yields and reducing production costs. Current methods involve batch processing with careful control of reaction parameters to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)-1H-PYRAZOL-4-YL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

5-AMINO-1-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)-1H-PYRAZOL-4-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 5-AMINO-1-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)-1H-PYRAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to active sites or as a receptor modulator by interacting with receptor proteins. The pathways involved often include inhibition of cell proliferation, induction of apoptosis, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-AMINO-1-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)-1H-PYRAZOL-4-YL CYANIDE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H8N8

Molecular Weight

276.26 g/mol

IUPAC Name

5-amino-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C13H8N8/c14-5-7-6-16-21(11(7)15)13-18-12-10(19-20-13)8-3-1-2-4-9(8)17-12/h1-4,6H,15H2,(H,17,18,20)

InChI Key

NIBMJUNTAXKYQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N4C(=C(C=N4)C#N)N

Origin of Product

United States

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